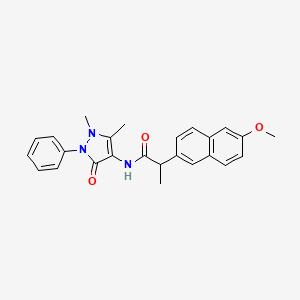![molecular formula C15H12Cl2N2O2S B13375447 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13375447.png)
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a sulfonyl group attached to a dichloromethylphenyl ring and a methyl group attached to the benzimidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2,4-dichloro-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the benzimidazole ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The benzimidazole ring can also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzotriazole
- 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- 2-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-(trifluoromethyl)benzene
Uniqueness
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and methyl groups on the benzimidazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C15H12Cl2N2O2S |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-9-11(16)7-8-14(15(9)17)22(20,21)19-10(2)18-12-5-3-4-6-13(12)19/h3-8H,1-2H3 |
InChIキー |
QCSALOWKRUASIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole](/img/structure/B13375371.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13375379.png)
![4-{2-(Fluoromethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B13375386.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375396.png)
![14-(4-chlorophenyl)-17-thia-2,13,15-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol](/img/structure/B13375403.png)
![2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13375405.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13375413.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13375424.png)

![5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13375437.png)
![Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375444.png)
![N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13375449.png)
![7-[(diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13375451.png)
